
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the chlorine atom.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-chlorobenzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various chemical reactions and applications .
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with significant potential in medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds has been shown to enhance biological activity, making this compound of particular interest for various biological applications.
- Molecular Formula : C8H4BrClF3O
- Molecular Weight : 253.02 g/mol
- CAS Number : 477535-41-4
- Physical State : Typically exists as a solid under standard conditions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly in the context of its antibacterial and anticancer properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, contributes to its unique reactivity and biological profile.
Antibacterial Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antibacterial effects. For instance:
- Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for antibacterial activity.
- Case Study : A derivative with a similar structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable activity .
Anticancer Properties
The anticancer potential of halogenated benzaldehydes has been documented:
- In vitro Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines. The trifluoromethyl group is believed to play a role in enhancing the interaction with biological targets involved in cell proliferation and survival pathways.
- Cytotoxicity Assays : Preliminary tests on cell lines indicate that compounds with similar structures can significantly reduce cell viability at micromolar concentrations, suggesting that this compound may also possess anticancer properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted the importance of substituents in modulating biological activity:
- Trifluoromethyl Group : Known to increase potency by enhancing binding affinity to target proteins through hydrophobic interactions.
- Halogen Substituents : The presence of bromine and chlorine atoms can influence electronic properties and steric hindrance, affecting overall reactivity and interaction with biological targets .
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H4BrClF3O |
Molecular Weight | 253.02 g/mol |
CAS Number | 477535-41-4 |
Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
Anticancer Activity | Cytotoxicity observed in vitro |
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQAVXNIKJHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.